molecular formula C33H34N4Na2O6 B15144269 Bilirubin (disodium)

Bilirubin (disodium)

Cat. No.: B15144269
M. Wt: 628.6 g/mol
InChI Key: XNHLFNMMORFXAO-PDQJREFDSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bilirubin (disodium) is a red-orange compound that occurs in the normal catabolic pathway that breaks down heme in vertebrates. This catabolism is a necessary process in the body’s clearance of waste products that arise from the destruction of aged or abnormal red blood cells. Bilirubin is responsible for the yellow color of healing bruises and the yellow discoloration in jaundice .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bilirubin is synthesized from heme through a series of enzymatic reactions. The first step involves the conversion of heme to biliverdin by the enzyme heme oxygenase. Biliverdin is then reduced to bilirubin by biliverdin reductase .

Industrial Production Methods: Industrial production of bilirubin typically involves the extraction from biological sources, such as animal blood, followed by purification processes. The preparation of bilirubin standard solutions for assay calibration involves dissolving bilirubin in hydrogen bond-breaking solvents like dimethyl sulfoxide, and then diluting it in saline solution buffered at physiological pH .

Chemical Reactions Analysis

Types of Reactions: Bilirubin undergoes several types of chemical reactions, including oxidation, reduction, and conjugation.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bilirubin has a wide range of applications in scientific research:

Mechanism of Action

Bilirubin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species and protects cells from oxidative damage. The molecular targets of bilirubin include various enzymes and proteins involved in oxidative stress pathways. Bilirubin is also known to modulate gene expression by activating nuclear receptors .

Comparison with Similar Compounds

Uniqueness: Bilirubin is unique due to its dual role as a waste product and a potent antioxidant. Unlike biliverdin, which is water-soluble, bilirubin is poorly soluble in water and requires conjugation for excretion. This property makes bilirubin a critical molecule in the body’s defense against oxidative stress .

Properties

Molecular Formula

C33H34N4Na2O6

Molecular Weight

628.6 g/mol

IUPAC Name

disodium;3-[2-[[3-(2-carboxylatoethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoate

InChI

InChI=1S/C33H36N4O6.2Na/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);;/q;2*+1/p-2/b26-13-,27-14-;;

InChI Key

XNHLFNMMORFXAO-PDQJREFDSA-L

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+]

Canonical SMILES

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]

Origin of Product

United States

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